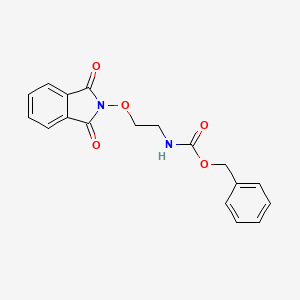

Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate

Description

Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate (CAS: 168827-96-1) is a synthetic organic compound with the molecular formula C₁₈H₁₆N₂O₅ and a molecular weight of 340.34 g/mol . It features a benzyl carbamate group linked to a 2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl moiety. This compound is commercially available (e.g., Catalog Number: 094990) and is used in pharmaceutical research due to its modular reactivity .

Propriétés

IUPAC Name |

benzyl N-[2-(1,3-dioxoisoindol-2-yl)oxyethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c21-16-14-8-4-5-9-15(14)17(22)20(16)25-11-10-19-18(23)24-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXENUDDTLQFBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCON2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553800 | |

| Record name | Benzyl {2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168827-96-1 | |

| Record name | Benzyl {2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate typically involves the reaction of benzyl N-(2-hydroxyethyl)carbamate with N-hydroxyphthalimide in the presence of triphenylphosphine and diethyl azodicarboxylate in tetrahydrofuran. The reaction mixture is stirred at room temperature overnight, followed by purification through flash column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route mentioned above can be scaled up for larger production.

Analyse Des Réactions Chimiques

Types of Reactions: Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate undergoes various chemical reactions, including substitution and condensation reactions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like triphenylphosphine and diethyl azodicarboxylate.

Condensation Reactions: Often use N-hydroxyphthalimide as a key reagent.

Major Products Formed: The primary product formed from these reactions is Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate itself, which can be further modified for various applications.

Applications De Recherche Scientifique

Chemistry: This compound is used in the synthesis and characterization of new chemical entities, particularly in the development of potential anticancer agents.

Biology: In biological research, it is used to study molecular interactions and the structure of bioactive molecules through techniques like X-ray crystallography.

Medicine: Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate has been explored for its potential as a lead compound in the development of new drugs for diabetes management and as a selective inhibitor for enzymes like butyrylcholinesterase.

Industry: The compound is also utilized in the development of antimicrobial agents and anti-inflammatory drugs.

Mécanisme D'action

The mechanism of action of Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins. For instance, it acts as a selective inhibitor for butyrylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can have therapeutic implications for neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the benzyl carbamate scaffold but differing in substituents or functional groups. Key comparisons include molecular properties, reactivity, and applications.

Isoindoline Dione Derivatives

Benzyl (2-Hydrazinyl-2-oxoethyl)carbamate (CAS: 5680-83-1)

- Molecular Formula : C₁₀H₁₃N₃O₃

- Molecular Weight : 223.23 g/mol

- Key Differences : Replaces the 1,3-dioxoisoindolinyloxy group with a hydrazinyl-oxoethyl chain.

- Implications : The hydrazine group enhances nucleophilicity, making it suitable for conjugation reactions. However, reduced steric bulk may lower stability compared to the target compound .

Benzyl N-[(1S)-2-[(tert-Butyldimethylsilyl)oxy]-1-[(2-Bromophenyl)carbamoyl]ethyl]carbamate (Compound 17)

- Molecular Formula : C₂₃H₃₁ClN₂O₄Si

- Molecular Weight : 463.18 g/mol

- Key Differences : Incorporates a tert-butyldimethylsilyl (TBS) protecting group and a bromophenyl carbamate.

- Implications: The TBS group improves solubility in nonpolar solvents, while the bromophenyl moiety may enhance halogen bonding interactions in catalysis .

Pyridine and Pyrrolidinone Analogs

Benzyl (2-Oxo-1,2-dihydropyridin-3-yl)carbamate (CAS: 147269-67-8)

- Molecular Formula : C₁₃H₁₂N₂O₃

- Molecular Weight : 244.25 g/mol

- Key Differences : Replaces the isoindoline dione with a 2-oxo-dihydropyridine ring.

- However, the lack of the ethyloxy linker reduces flexibility .

(R)-Benzyl (2-Oxopyrrolidin-3-yl)carbamate (CAS: 1219424-59-5)

- Similarity Score : 0.97

- Key Differences: Substitutes the isoindoline dione with a pyrrolidinone ring.

- Implications: The pyrrolidinone group offers a chiral center, making it valuable in asymmetric synthesis. The lower molecular weight (vs. 340.34 g/mol) may improve bioavailability .

Substituted Ethyl Carbamates

Benzyl ((2S,3R)-3-Hydroxy-1-oxo-1-(((tetrahydro-2H-pyran-2-yl)oxy)amino)butan-2-yl)carbamate (CAS: 1820598-87-5)

- Molecular Formula : C₁₇H₂₄N₂O₆

- Molecular Weight : 352.38 g/mol

- Key Differences: Introduces a tetrahydro-2H-pyran (THP) group and hydroxybutanoyl chain.

- Implications : The THP group enhances stereochemical complexity, useful in natural product synthesis. The hydroxy group increases hydrophilicity .

Benzyl (2-(6-(Methylamino)pyridin-2-yl)ethyl)carbamate (CAS: 1220596-13-3)

- Molecular Formula : C₁₆H₁₉N₃O₂

- Molecular Weight : 285.34 g/mol

- Key Differences: Features a pyridinylethyl group with a methylamino substituent.

- Implications: The pyridine-methylamino motif may enhance binding to biological targets (e.g., enzymes or receptors) but reduces steric shielding compared to isoindoline dione .

Data Tables for Comparative Analysis

Table 1: Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 168827-96-1 | C₁₈H₁₆N₂O₅ | 340.34 | Benzyl carbamate, isoindoline dione |

| Benzyl (2-Hydrazinyl-2-oxoethyl)carbamate | 5680-83-1 | C₁₀H₁₃N₃O₃ | 223.23 | Hydrazine, oxoethyl |

| (R)-Benzyl (2-Oxopyrrolidin-3-yl)carbamate | 1219424-59-5 | C₁₂H₁₄N₂O₃ | 234.25 | Pyrrolidinone, chiral center |

| Benzyl (2-Oxo-1,2-dihydropyridin-3-yl)carbamate | 147269-67-8 | C₁₃H₁₂N₂O₃ | 244.25 | Dihydropyridine, carbamate |

Activité Biologique

Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate, a compound with the molecular formula C18H16N2O5 and a molecular weight of 340.3 g/mol, has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activity

Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate is primarily investigated for its role as a selective inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the metabolism of acetylcholine. The inhibition of BChE can have significant implications for treating neurodegenerative diseases such as Alzheimer's disease, where acetylcholine levels are critical for cognitive function.

The compound's mechanism involves binding to the active site of BChE, thereby preventing the breakdown of acetylcholine. This inhibition can enhance cholinergic signaling, potentially improving cognitive functions in affected individuals. Additionally, it has been noted for its potential in managing diabetes by influencing metabolic pathways related to glucose homeostasis.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties . For instance, a synthesized derivative exhibited antiproliferative effects against various cancer cell lines, including Panc-1 (pancreatic), Sk-mel-28 (melanoma), and PC-3 (prostate). The compound FT-12, related to Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate, was shown to induce cell cycle arrest in the S phase and reduce clonogenic survival.

| Cell Line | IC50 Value | Effect |

|---|---|---|

| Panc-1 | 15 µM | Antiproliferative |

| Sk-mel-28 | 10 µM | Induced apoptosis |

| PC-3 | 12 µM | Cell cycle arrest in S phase |

Antimicrobial and Anti-inflammatory Properties

The compound has also been explored for its antimicrobial and anti-inflammatory properties. It shows promise as a lead compound in drug discovery programs targeting infections and inflammatory diseases. Its structure allows for interactions with various biological targets, enhancing its potential therapeutic applications.

Comparative Analysis with Similar Compounds

Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate can be compared with other compounds exhibiting similar biological activities:

| Compound Name | Biological Activity |

|---|---|

| N-(5-benzyl-4-oxo-2-phenylthiazolidin-3-yl)-5-(1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxybenzamide | Anticancer |

| Ethyl 2-((1,3-dioxoisoindolin-2-yl)oxy)acetate | Antimicrobial |

This comparison illustrates that while other compounds may share similar activities, Benzyl (2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)carbamate's unique structure provides specific advantages in selectivity and potency against certain enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.